molecular formula C15H14ClNO4 B14862018 methyl 2-[3-(4-chlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate

methyl 2-[3-(4-chlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate

Cat. No.: B14862018
M. Wt: 307.73 g/mol
InChI Key: RMDLHQYDHTTZQB-UHFFFAOYSA-N
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Description

Methyl 2-{3-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydropyridin-1-yl}acetate is an organic compound with a complex structure that includes a pyridine ring, a chlorophenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydropyridin-1-yl}acetate typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl chloride with 4-hydroxy-2-oxo-1,2-dihydropyridine in the presence of a base to form the intermediate compound. This intermediate is then esterified with methyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydropyridin-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Methyl 2-{3-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydropyridin-1-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{3-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydropyridin-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

methyl 2-[3-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C15H14ClNO4/c1-21-14(19)9-17-7-6-13(18)12(15(17)20)8-10-2-4-11(16)5-3-10/h2-7,18H,8-9H2,1H3

InChI Key

RMDLHQYDHTTZQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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